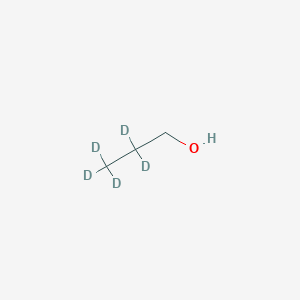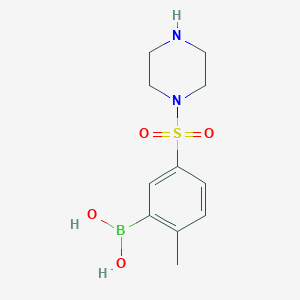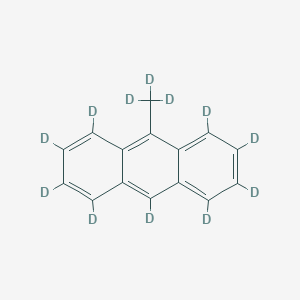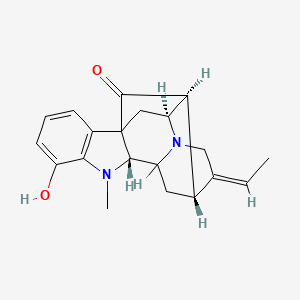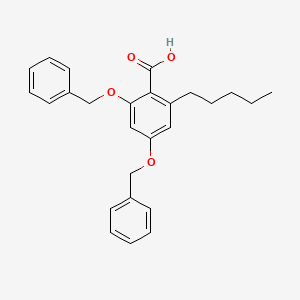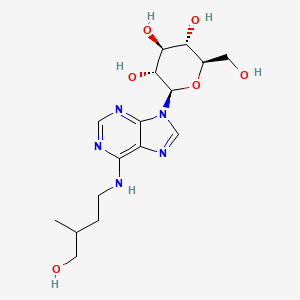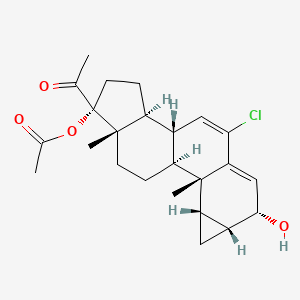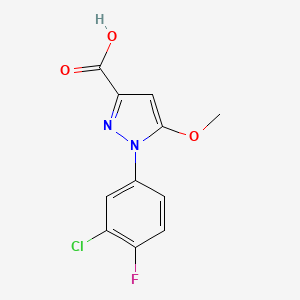![molecular formula C72H27F54P3Pd B1436262 Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) CAS No. 1130784-80-3](/img/structure/B1436262.png)
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)
Vue d'ensemble
Description
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is a chemical compound with the molecular formula 3C24H9F18P.Pd . It is used as a catalyst in various reactions . The compound is a pale cream to yellow to brown powder .
Molecular Structure Analysis
The molecular structure of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is represented by the formula 3C24H9F18P.Pd . This indicates that the molecule is composed of three units of C24H9F18P coordinated to a central palladium atom.Chemical Reactions Analysis
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is used as a catalyst in coupling reactions, for example, Suzuki .Physical And Chemical Properties Analysis
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is a pale cream to yellow to brown powder . It is insoluble in water .Applications De Recherche Scientifique
Catalysis in Supercritical Carbon Dioxide
- Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is used in palladium-catalyzed carbon–carbon bond coupling reactions, such as the Heck and Stille reactions, in supercritical carbon dioxide. This application offers high conversions and selectivities (Morita et al., 1998).
Palladium-Catalyzed Cross-Coupling Reactions
- This compound is involved in the transmetalation of Grignard reagents and organolithium compounds, leading to the formation of anionic organopalladates, which are intermediates in cross-coupling reactions. However, its stability issues have limited practical applications (Kolter & Koszinowski, 2020).
Reactions with Tris(pentafluorophenyl)phosphine
- In reactions involving tris(pentafluorophenyl)phosphine, tris[3,5-bis(trifluoromethyl)phenyl]phosphine undergoes oxidation to form phosphine oxides, indicating its reactivity and potential application in creating new compounds (Ang & Lien, 1977).
Involvement in Organometallic and Polymerization Reactions
- This compound is cited as an intermediate in organometallic and polymerization reactions, particularly in mixtures with Pd2(dba)3 and tris(o-tolyl)phosphine (Harding et al., 2013).
Catalysis in Borylation Reactions
- It is efficient in catalyzing the ortho-C-H borylation of benzoate esters, demonstrating its utility in producing arylboronates with high yields and regioselectivities (Ishiyama et al., 2010).
Anionic Palladium(0) and Palladium(II) Ate Complexes
- The compound forms anionic palladium ate complexes that play a significant role in Heck and cross-coupling reactions, demonstrating its versatility in catalytic processes (Kolter et al., 2017).
Safety and Hazards
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Mécanisme D'action
Target of Action
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is primarily used as a catalyst in various organic reactions . Its primary targets are the reactant molecules in these reactions. The role of this compound is to speed up the reaction rate and improve the efficiency of the reaction .
Mode of Action
As a catalyst, Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) interacts with its targets by facilitating the breaking and forming of bonds in the reactant molecules . This compound can participate in various organic reactions such as substitution reactions, reduction reactions, and coordination reactions . It can act as a ligand in the synthesis of organometallic compounds .
Biochemical Pathways
The biochemical pathways affected by Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) depend on the specific reactions it catalyzes. For example, in Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions , this compound facilitates the formation of new carbon-carbon bonds, which is a crucial step in many biochemical pathways.
Pharmacokinetics
It’s worth noting that this compound is insoluble in water , which could impact its bioavailability if it were to be used in a biological context.
Action Environment
The action, efficacy, and stability of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) can be influenced by various environmental factors. For instance, this compound is stable under an inert atmosphere and at room temperature . It should be stored in a dry, cool, and sealed container, away from fire sources and oxidants . The presence of certain substances or conditions (such as moisture or oxygen) could potentially affect its stability and reactivity.
Propriétés
IUPAC Name |
palladium;tris[3,5-bis(trifluoromethyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C24H9F18P.Pd/c3*25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)43(17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42;/h3*1-9H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJKHAOJYDTPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H27F54P3Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2117.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1130784-80-3 | |
| Record name | Palladium - tris[3,5-bis(trifluoromethyl)phenyl]phosphine (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[N-(2-(Trifluoroacetamido)ethyl)-3-(E)-acrylamido]-2'-deoxyuridine](/img/structure/B1436179.png)

